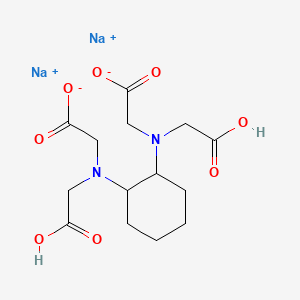

Sodium 1,2-diaminocyclohexane tetraacetate

Description

Historical Development and Evolution of Diaminocyclohexane-Based Ligands

The journey of aminopolycarboxylic acid chelators began in 1862 with the first chemical synthesis of nitrilotriacetic acid (NTA). oup.com This was followed by the synthesis of the now ubiquitous ethylenediaminetetraacetic acid (EDTA) in 1935. oup.com The development of ligands based on the 1,2-diaminocyclohexane backbone represented a significant advancement in the field. The synthesis of trans-1,2-diaminocyclohexane-N,N,N',N'-tetraacetic acid (CDTA), the parent acid of the sodium salt, provided a chelator with a more rigid structure compared to the flexible ethylene (B1197577) bridge of EDTA. taylorandfrancis.com This pre-organized structure was found to enhance the stability of the resulting metal complexes. The racemic trans isomer of 1,2-diaminocyclohexane can be resolved into its (1R,2R) and (1S,2S) enantiomers using tartaric acid, allowing for the synthesis of chiral chelating agents. wikipedia.org The stereospecific synthesis of d-(-)-trans-1,2-diaminocyclohexane-N,N,N',N'-tetraacetic acid was achieved through the condensation of the resolved d-(-)-trans-1,2-diaminocyclohexane with sodium chloroacetate (B1199739). iupac.org

Significance of Polyamino Carboxylate Chelators in Contemporary Chemical Science

Polyamino carboxylate chelators are of immense importance in modern chemical science due to their ability to control metal ion concentration and reactivity. nih.gov Their applications are wide-ranging and impactful. In medicine, they are crucial components of contrast agents for magnetic resonance imaging (MRI) and are used in radiotherapy and heavy metal detoxification. google.com In industrial settings, they are employed in water treatment, pulp and paper processing, and as additives in cleaning products. nih.gov Environmentally, they play a role in metal remediation, although their persistence and interaction with heavy metals are also areas of active research. nih.gov The ability to form stable complexes with a vast array of metal ions makes these compounds indispensable tools in analytical chemistry for titrations and masking interfering ions.

Structural Basis for Chelation Efficacy and Stereochemical Influence of Sodium 1,2-diaminocyclohexane tetraacetate

The high chelation efficacy of this compound stems from its ability to act as a hexadentate ligand, meaning it can form six coordinate bonds with a single metal ion through its two nitrogen atoms and four carboxylate groups. This results in the formation of multiple chelate rings, a phenomenon known as the chelate effect, which significantly enhances the stability of the metal complex. taylorandfrancis.com

The cyclohexane (B81311) ring in the backbone of the molecule imparts a significant degree of conformational rigidity compared to the more flexible ethylene backbone of EDTA. taylorandfrancis.com This pre-organization of the donor atoms is thought to reduce the entropic penalty of chelation, leading to the formation of more stable metal complexes.

The stereochemistry of the 1,2-diaminocyclohexane moiety has a profound impact on the chelation properties. The ligand can exist as three stereoisomers: cis, trans-(1R,2R), and trans-(1S,2S). The trans isomers are generally found to form more stable complexes with many metal ions than the cis isomer. This is attributed to the more favorable arrangement of the donor atoms in the trans conformation for coordinating with a metal ion. For instance, in complexes with platinum, the trans isomers of 1,2-diaminocyclohexane derivatives often exhibit different biological activities compared to the cis isomer.

The stability of metal complexes with 1,2-diaminocyclohexane tetraacetate (CDTA) is typically higher than that of the corresponding EDTA complexes. This is evident from their stability constants (log K), which quantify the equilibrium of the complex formation.

| Metal Ion | CDTA (trans) | EDTA |

|---|---|---|

| Ca(II) | 13.2 | 10.6 |

| Cu(II) | 21.9 | 18.7 |

| Fe(III) | 30.0 | 25.0 |

| Zr(IV) | 29.6 | 27.9 |

Scope and Research Focus of the Scholarly Inquiry on this compound

Current research on this compound and its parent acid is multifaceted. A significant area of investigation is in the development of more effective and safer MRI contrast agents. The high stability of Gd(III)-CDTA complexes makes them promising candidates, with ongoing research focused on optimizing their properties.

In the realm of medicine, derivatives of 1,2-diaminocyclohexane are integral to certain platinum-based anticancer drugs. The stereochemistry of the diaminocyclohexane ligand has been shown to influence the antitumor activity and toxicity of these compounds, with research aimed at developing more potent and less toxic therapeutics.

In analytical chemistry, the strong chelating properties of this compound are exploited for the complexometric titration of various metal ions. Its use as a masking agent to prevent interference from certain metals is also a subject of study. Furthermore, its application in separation science, including ion chromatography and capillary electrophoresis, continues to be an active area of research.

The environmental behavior of aminopolycarboxylate chelators is another critical research focus. Studies are being conducted to understand the fate and transport of these persistent ligands and their metal complexes in the environment, as well as their potential for remediating heavy metal contamination.

Structure

3D Structure of Parent

Properties

CAS No. |

5786-78-7 |

|---|---|

Molecular Formula |

C14H20N2Na2O8 |

Molecular Weight |

390.30 g/mol |

IUPAC Name |

disodium;2-[[2-[carboxylatomethyl(carboxymethyl)amino]cyclohexyl]-(carboxymethyl)amino]acetate |

InChI |

InChI=1S/C14H22N2O8.2Na/c17-11(18)5-15(6-12(19)20)9-3-1-2-4-10(9)16(7-13(21)22)8-14(23)24;;/h9-10H,1-8H2,(H,17,18)(H,19,20)(H,21,22)(H,23,24);;/q;2*+1/p-2 |

InChI Key |

TVTLKUMLAQUFAS-UHFFFAOYSA-L |

Canonical SMILES |

C1CCC(C(C1)N(CC(=O)O)CC(=O)[O-])N(CC(=O)O)CC(=O)[O-].[Na+].[Na+] |

physical_description |

Aqueous solution: Colorless odorless liquid; [Sigma-Aldrich MSDS] |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for Sodium 1,2 Diaminocyclohexane Tetraacetate

Established Synthetic Pathways for 1,2-Diaminocyclohexane Tetraacetic Acid Precursors

The foundational precursor for the target molecule is 1,2-diaminocyclohexane (DACH). The synthesis of this precursor yields a mixture of stereoisomers, which must be separated and resolved to produce enantiomerically pure final products.

The industrial production of 1,2-diaminocyclohexane is typically achieved through the hydrogenation of o-phenylenediamine. wikipedia.orgwikipedia.org This process results in a mixture of three stereoisomers: the achiral cis-1,2-diaminocyclohexane (B74578) and the two enantiomers of trans-1,2-diaminocyclohexane, ((1R,2R)- and (1S,2S)-DACH). wikipedia.org The trans-isomer is often the desired starting material for the synthesis of the tetraacetate ligand.

Separation of the trans-isomer from the cis-isomer can be accomplished by leveraging differences in the solubility of their salts. One established method involves treating the isomeric mixture with sulfuric acid in an aqueous solution. google.com The sulfate (B86663) salt of the trans-isomer is substantially less soluble and precipitates, allowing for its separation from the more soluble cis-isomer salt by filtration. google.com

Once the racemic trans-1,2-diaminocyclohexane is isolated, the next critical step is the resolution of its enantiomers. The most common and effective method for this resolution is through the formation of diastereomeric salts using a chiral resolving agent, typically enantiomerically pure tartaric acid. wikipedia.orgacs.org For instance, using L-(+)-tartaric acid reacts with the racemic diamine to form two diastereomeric salts: (1R,2R)-diammoniumcyclohexane mono-(+)-tartrate and (1S,2S)-diammoniumcyclohexane mono-(+)-tartrate. researchgate.netchemrj.org Due to their different physical properties, these diastereomers can be separated by fractional crystallization. researchgate.netchemrj.orgdatapdf.com The less soluble salt crystallizes out of the solution, is collected, and can then be treated with a base to regenerate the free, enantiomerically pure diamine. chemrj.org

A summary of a typical resolution process is provided in the table below.

| Step | Reagents & Conditions | Outcome |

| Salt Formation | Racemic trans-1,2-diaminocyclohexane, L-(+)-tartaric acid, water, glacial acetic acid. The mixture is heated to ~90°C. researchgate.netchemrj.org | Formation of a precipitate of the less soluble diastereomeric salt, (1R,2R)-diammoniumcyclohexane mono-(+)-tartrate. |

| Isolation | The slurry is cooled to <5°C and the precipitate is collected by vacuum filtration. researchgate.netchemrj.org | Isolated solid salt with high diastereomeric excess (often >96%). datapdf.com |

| Purification | The collected salt is washed with cold water and methanol (B129727). researchgate.net A single recrystallization can increase purity to >99%. datapdf.com | Purified diastereomeric salt. |

| Liberation of Free Amine | The purified salt is treated with a strong base, such as sodium hydroxide (B78521) (NaOH). chemrj.org | Regeneration of the enantiomerically pure (R,R)-1,2-diaminocyclohexane. |

With the enantiomerically pure trans-1,2-diaminocyclohexane in hand, the tetraacetate moiety is introduced via N-alkylation, specifically a carboxymethylation reaction. This transformation converts the primary amine groups into tertiary amine groups, each bearing two acetate (B1210297) arms. The process is a stereospecific synthesis, meaning the chirality of the diamine is retained in the final product. nih.gov

The standard procedure involves the condensation of the resolved diamine with an acetic acid derivative, typically sodium chloroacetate (B1199739), in an aqueous solution. nih.gov The reaction is carried out under controlled temperature and pH conditions to ensure complete tetra-substitution and minimize side reactions. The reaction involves the nucleophilic attack of the amine groups on the electrophilic carbon of the chloroacetate, displacing the chloride ion. This is repeated for all four N-H bonds.

Key reaction parameters for the synthesis of d-(-)-trans-1,2-diaminocyclohexane-N,N,N',N'-tetraacetic acid (d(-)CDTA) include condensing the resolved d-(-)-trans-1,2-diaminocyclohexane with sodium chloroacetate at a controlled temperature of 16°C. nih.gov

Following the carboxymethylation reaction, the product exists in the solution as a sodium salt. To obtain the pure free acid (1,2-diaminocyclohexane tetraacetic acid, or CDTA), the solution can be passed through a strong cation-exchange resin. nih.gov This process replaces the sodium ions with protons, yielding the free acid form of the chelator. The free acid has limited solubility in water and can be isolated as a solid. fishersci.com It typically has a melting point of around 213-216 °C. sigmaaldrich.com

To produce the final target compound, Sodium 1,2-diaminocyclohexane tetraacetate, the purified free acid is carefully neutralized with a stoichiometric amount of a high-purity sodium base, such as sodium hydroxide. The resulting salt is highly soluble in water and alkali solutions but insoluble in most common organic solvents. fishersci.com The final product is often isolated as a stable, crystalline monohydrate by techniques such as evaporation or by adding a solvent in which the salt is insoluble to precipitate it. merckmillipore.comsigmaaldrich.com

Purification of the final sodium salt can be achieved through recrystallization. The purity of the final compound is critical for its applications, and techniques such as elemental analysis and titrimetry are used to confirm its composition and assay.

Enantioselective Synthesis and Resolution of this compound Stereoisomers

The synthesis of specific stereoisomers of this compound is paramount, as the enantiomeric form of the ligand can be crucial in applications such as asymmetric catalysis or chiral separations.

The predominant strategy for the enantioselective synthesis of the target compound relies on using the resolved enantiomers of trans-1,2-diaminocyclohexane as chiral building blocks. wikipedia.orgnih.gov In this approach, the chirality is introduced at the very beginning of the synthetic sequence by resolving the diamine precursor. The subsequent N-alkylation reaction is stereospecific, meaning it proceeds without altering the stereochemical configuration of the chiral centers. nih.gov Therefore, starting with (1R,2R)-diaminocyclohexane will stereospecifically yield the (R,R)-1,2-diaminocyclohexane tetraacetate derivative.

An alternative, though less common, approach involves the use of a chiral auxiliary to direct the synthesis of the diamine precursor itself. For example, a synthesis of trans-1,2-diaminocyclohexane derivatives has been reported via the opening of an aziridinium (B1262131) ion intermediate with a chiral amine, such as α-methylbenzylamine. This reaction produces a mixture of diastereomers that can be separated by column chromatography, providing an alternative route to enantiomerically enriched diamine precursors. arkat-usa.org

As detailed in section 2.1.1, diastereomeric salt formation is the cornerstone for resolving the stereoisomers of the 1,2-diaminocyclohexane precursor. acs.orgchemrj.org This classical resolution technique remains the most industrially viable and widely documented method for obtaining the enantiomerically pure diamines required for the synthesis. The selection of the resolving agent is critical, with tartaric acid being the most common choice due to its availability in both enantiomeric forms and its ability to form crystalline salts with the diamine. chemrj.orgchegg.com

The efficiency of the resolution can be influenced by several factors, as summarized in the table below.

| Factor | Description | Impact on Resolution |

| Resolving Agent | The choice of chiral acid (e.g., L-(+)-tartaric acid or D-(-)-tartaric acid) determines which enantiomer of the diamine will preferentially crystallize. chemrj.org | Allows for the selective isolation of either the (R,R) or (S,S) enantiomer. |

| Solvent | Typically water. The solubility of the diastereomeric salts in the solvent system is crucial for achieving good separation. researchgate.netdatapdf.com | Affects crystallization rate and yield. The addition of other solvents like methanol can be used for washing the final crystals. researchgate.net |

| Temperature | Crystallization is temperature-dependent. The process often involves heating to dissolve the salts followed by controlled cooling to induce crystallization of the less soluble diastereomer. researchgate.netdatapdf.com | Controls the yield and purity of the isolated diastereomeric salt. |

| Additives | Acids like glacial acetic acid are sometimes added to facilitate the precipitation of the desired salt. researchgate.netchemrj.org | Can improve the efficiency and yield of the crystallization process. |

Beyond classical resolution, modern chromatographic techniques offer powerful methods for both the analysis and separation of chiral compounds. mdpi.com Chiral High-Performance Liquid Chromatography (HPLC) is an indispensable analytical tool for determining the enantiomeric purity of the resolved diamine precursor or the final tetraacetic acid product. datapdf.comresearchgate.net In this method, a chiral stationary phase (CSP) is used, which interacts differently with the two enantiomers, leading to their separation in the column and allowing for accurate quantification of their ratio. While primarily used for analysis, preparative-scale chiral chromatography can also be employed for the direct separation of the enantiomers of the final product, although this is often a more costly alternative to resolving the precursor. mdpi.com

Functionalization and Derivatization of the 1,2-Diaminocyclohexane Backbone for Enhanced Specificity

The core structure of 1,2-diaminocyclohexane tetraacetate provides a versatile scaffold for chemical modification. By introducing functional groups onto the cyclohexane (B81311) ring, researchers can create bifunctional chelators capable of covalently attaching to other molecules, thereby directing the metal-chelating properties to specific targets. This functionalization is key to developing advanced probes and agents for non-clinical research applications.

Strategies for Tethering and Bioconjugation (non-clinical)

A primary goal in the functionalization of chelating agents like CDTA is to enable their attachment to biomolecules or other molecular frameworks. This is typically achieved by introducing a reactive functional group onto the chelator that can form a stable covalent bond with a corresponding group on the target molecule. While direct synthetic routes for functionalized CDTA are not as extensively documented as for other chelators like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), established methodologies for creating bifunctional chelators can be adapted.

A common strategy involves the introduction of a p-nitrobenzyl group onto the backbone of the chelating agent. This nitro group can then be chemically reduced to an amine, which serves as a versatile precursor for various reactive functionalities. For instance, the amine can be converted into an isothiocyanate group (-NCS). Isothiocyanates are known to react efficiently with primary amines, such as the lysine (B10760008) residues found in proteins, to form stable thiourea (B124793) linkages. This approach has been successfully applied to other chelators for radioimmunotherapy applications, suggesting its viability for creating CDTA-based bioconjugates. nih.gov The reaction of benzyl (B1604629) isothiocyanates with cysteine residues in proteins has also been explored, offering another potential route for site-specific conjugation. nih.govresearchgate.netucl.ac.ukrsc.org

The general synthetic pathway for creating an isothiocyanate-functionalized chelator via a p-nitrobenzyl intermediate is outlined below:

| Step | Reaction | Reagents and Conditions | Product |

| 1 | Nitration | Concentrated Nitric Acid, Concentrated Sulfuric Acid | p-Nitrobenzyl derivative |

| 2 | Alkylation of Chelator Precursor | p-Nitrobenzyl halide, Base | p-Nitrobenzyl-Chelator |

| 3 | Reduction of Nitro Group | Catalytic Hydrogenation (e.g., Pd/C, H₂) or other reducing agents | p-Aminobenzyl-Chelator |

| 4 | Formation of Isothiocyanate | Thiophosgene (CSCl₂) or a suitable alternative | p-Isothiocyanatobenzyl-Chelator |

This table outlines a general, analogous strategy for the functionalization of chelating agents.

Synthesis of Modified this compound Analogues with Tuned Properties

One conceptual approach to modifying the CDTA backbone involves the synthesis of a C-functionalized precursor. For example, the synthesis of a CDTA analogue bearing a carboxylic acid group on the cyclohexane ring would introduce an additional coordination site or a point for further derivatization. While specific literature on the synthesis of such carboxy-functionalized CDTA is limited, the synthesis of other functionalized chelating agents provides a roadmap for such endeavors. asianpubs.org

The synthesis of a p-nitrobenzyl-functionalized CDTA analogue represents a key strategy for creating a versatile intermediate. Although a direct synthesis for p-nitrobenzyl-CDTA is not prominently reported, the well-established synthesis of 2-(p-nitrobenzyl)-DOTA offers a strong precedent. nih.gov This synthesis involves a multi-step process starting from a chiral precursor, highlighting the complexities of introducing functionality onto a pre-existing chelator framework.

The table below presents a hypothetical synthetic route for a p-nitrobenzyl-functionalized CDTA analogue, drawing parallels from the synthesis of similar bifunctional chelators.

| Precursor | Synthetic Step | Reagents | Resulting Functional Group | Potential Tuned Property |

| Modified 1,2-diaminocyclohexane | Alkylation with a nitrobenzyl halide | p-Nitrobenzyl bromide | p-Nitrobenzyl group | Precursor for bioconjugation |

| Functionalized Cyclohexene Oxide | Ring-opening and subsequent carboxymethylation | Series of reagents | Carboxylic acid on the cyclohexane ring | Altered chelation thermodynamics and kinetics |

This table presents conceptual synthetic strategies for modifying the CDTA backbone based on established chemical principles.

Further research into the direct C-H functionalization of the cyclohexane ring of CDTA could open up new avenues for creating novel analogues with precisely tuned properties for a range of non-clinical applications. nih.gov

Coordination Chemistry and Metal Ion Complexation Dynamics of Sodium 1,2 Diaminocyclohexane Tetraacetate

Stoichiometry and Coordination Number Variability in Metal-1,2-diaminocyclohexane tetraacetate Chelates

The chelation of metal ions by 1,2-diaminocyclohexane tetraacetate typically results in the formation of thermodynamically stable 1:1 metal-ligand complexes. This stoichiometry is a hallmark of strong polydentate ligands like CDTA and EDTA, which can single-handedly satisfy the coordination requirements of a metal ion. The robust cyclohexane (B81311) backbone of CDTA pre-organizes the donor atoms for complexation, favoring the formation of a single, highly stable chelate cage around the metal center.

The coordination number of the central metal ion in a CDTA complex is variable and depends on several factors, including the size and charge of the metal ion and the geometric constraints of the ligand. CDTA itself is a hexadentate ligand, offering two nitrogen atoms and four carboxylate oxygen atoms for coordination. However, the resulting coordination number of the metal can be greater than six, as solvent molecules, typically water, often occupy the remaining coordination sites.

For instance, in complexes with trivalent lanthanide ions (Ln³⁺), the coordination numbers commonly observed are 8 or 9. This is due to the large ionic radii of the lanthanides, which can accommodate the six donor atoms from CDTA plus two or three water molecules in their primary coordination sphere. This variability is a known phenomenon in lanthanide chemistry, where a decrease in coordination number is often observed across the series (the "lanthanide contraction") ucj.org.uaucj.org.ua. While extensive crystallographic data for a full range of metal-CDTA complexes is not as abundant as for its analogue EDTA, the principles are directly comparable. The larger early lanthanides (e.g., La³⁺, Ce³⁺) tend to favor a coordination number of 9, while the smaller, heavier lanthanides (e.g., Lu³⁺, Yb³⁺) typically exhibit a coordination number of 8 ucj.org.uaucj.org.ua.

| Metal Ion | Typical Stoichiometry (Metal:CDTA) | Common Coordination Number (CN) | Ancillary Ligands (e.g., H₂O) |

|---|---|---|---|

| Co(II), Ni(II), Cu(II) | 1:1 | 6 or 7 | 0 or 1 |

| Fe(III), Al(III) | 1:1 | 7 | 1 |

| Ca(II), Mg(II) | 1:1 | 7 | 1 |

| Lanthanides (e.g., La³⁺, Gd³⁺) | 1:1 | 9 | 3 |

| Lanthanides (e.g., Lu³⁺, Yb³⁺) | 1:1 | 8 | 2 |

Thermodynamic Analysis of Metal-1,2-diaminocyclohexane tetraacetate Complex Formation

The thermodynamic stability of metal-CDTA complexes is a measure of the strength of the interaction between the metal ion and the ligand at equilibrium scispace.com. This stability can be quantified through formation constants and the associated enthalpic and entropic changes.

The stability of a metal-CDTA complex is expressed by its formation constant (K) or, more commonly, its logarithm (log K). High log K values signify the formation of a very stable complex. These constants can be determined using various experimental techniques, with potentiometric titration being one of the most common and reliable methods nih.govnih.govscirp.org. This technique involves monitoring the pH of a solution containing the metal ion and CDTA as a titrant is added. The resulting titration curve provides data to calculate the protonation constants of the ligand and the stability constants of the metal complexes formed scirp.org.

Spectrophotometric methods can also be employed, particularly when the metal complex has a distinct absorption spectrum in the UV-visible range that differs from the free ligand and metal ion mdpi.com. By measuring the absorbance at different concentrations, the equilibrium concentrations of the species can be determined, allowing for the calculation of the formation constant.

The stability constants for CDTA complexes are generally very high, reflecting the strong chelating ability of the ligand. For comparison, the log K values for CDTA complexes are often slightly higher than those for the corresponding EDTA complexes, which is attributed to the greater conformational rigidity of the cyclohexane ring.

| Metal Ion | log K | Conditions |

|---|---|---|

| Mg²⁺ | 11.2 | 0.1 M KCl, 20 °C |

| Ca²⁺ | 13.2 | 0.1 M KCl, 20 °C |

| Mn²⁺ | 16.8 | 0.1 M KCl, 20 °C |

| Fe²⁺ | 18.1 | 0.1 M KCl, 20 °C |

| Co²⁺ | 21.2 | 0.1 M KCl, 20 °C |

| Ni²⁺ | 21.6 | 0.1 M KCl, 20 °C |

| Cu²⁺ | 24.3 | 0.1 M KCl, 20 °C |

| Zn²⁺ | 20.9 | 0.1 M KCl, 20 °C |

| Cd²⁺ | 22.0 | 0.1 M KCl, 20 °C |

| Fe³⁺ | 29.3 | 0.1 M KCl, 20 °C |

| La³⁺ | 18.8 | 0.1 M KCl, 25 °C |

| Gd³⁺ | 20.3 | 0.1 M KCl, 25 °C |

| Lu³⁺ | 22.0 | 0.1 M KCl, 25 °C |

Note: Values are compiled from various sources and are representative. Exact values may vary with experimental conditions.

Enthalpy (ΔH°): This term reflects the change in heat content and is primarily associated with the energy released upon the formation of new metal-ligand coordinate bonds. For most metal-CDTA complexation reactions, the process is exothermic (negative ΔH°), indicating that the formation of strong M-N and M-O bonds is energetically favorable nih.govresearchgate.net.

For most metal-CDTA complexes, the large positive entropy change is the dominant driving force for the high stability of the resulting chelate, although the favorable enthalpy change also makes a significant contribution scispace.com.

| Reaction | log K | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) |

|---|---|---|---|---|

| Cd²⁺ + EDTA⁴⁻ ⇌ [Cd(EDTA)]²⁻ | 16.5 | -94.2 | -39.7 | +183 |

| Cd²⁺ + DTPA⁵⁻ ⇌ [Cd(DTPA)]³⁻ | 19.0 | -108.4 | -49.8 | +197 |

| La³⁺ + DTPA⁵⁻ ⇌ [La(DTPA)]²⁻ | 20.4 | -116.4 | -18.0 | +330 |

| Gd³⁺ + DTPA⁵⁻ ⇌ [Gd(DTPA)]²⁻ | 22.5 | -128.4 | -23.4 | +352 |

Note: Data for closely related EDTA and DTPA systems are shown to illustrate the principles, as comprehensive thermodynamic data for CDTA is sparse. The trends are directly comparable.

The equilibrium of metal-CDTA complex formation is sensitive to environmental conditions.

pH: The pH of the solution is a critical factor because the CDTA ligand has four carboxylic acid groups and two amine groups that can be protonated. At low pH, the ligand becomes protonated, and these protons compete with the metal ion for the coordination sites, particularly the nitrogen and carboxylate groups. This competition significantly reduces the effective stability of the metal complex researchgate.netiaea.org. As the pH increases, the ligand deprotonates, becoming a more effective chelator, and the stability of the complex increases dramatically.

Temperature: The effect of temperature on stability constants is governed by the enthalpy of the reaction (ΔH°). For most metal-CDTA complexation reactions, which are exothermic, an increase in temperature will shift the equilibrium to the left (favoring reactants), thereby decreasing the stability constant (log K) according to Le Châtelier's principle irjet.net.

Ionic Strength: The ionic strength of the medium affects the activity coefficients of the charged species involved in the equilibrium. Changes in ionic strength can alter the measured conditional formation constants. Generally, increasing ionic strength tends to decrease the stability of the complex due to the shielding of electrostatic interactions between the charged metal ion and the ligand.

Kinetic Aspects of Metal Ion Chelation by 1,2-diaminocyclohexane tetraacetate

While thermodynamics dictates the stability of a complex at equilibrium, kinetics describes the speed and mechanism by which that equilibrium is reached. The kinetic properties of metal-CDTA complexes are crucial for understanding their reactivity, particularly in processes involving the exchange of the metal ion or the ligand itself.

Ligand exchange reactions involve the substitution of one ligand in a coordination complex with another. For a pre-formed metal-CDTA complex (M-CDTA), this can involve the displacement of the entire CDTA molecule by another chelator (L), a process often termed transmetallation if it involves the exchange of metal ions.

M-CDTA + L ⇌ M-L + CDTA

The rates of these reactions can vary enormously, from nearly instantaneous to extremely slow, depending on the metal ion and the reaction conditions. The mechanisms of these exchange reactions are complex and can proceed through different pathways acs.org.

Dissociative Pathway: The M-CDTA bond partially breaks first, forming an intermediate with a lower coordination number, which is then attacked by the incoming ligand. This pathway's rate is largely dependent on the rate of M-CDTA bond cleavage.

Associative Pathway: The incoming ligand first attacks the complex, forming a higher-coordination-number intermediate, from which the original ligand then departs.

Adjunctive/Disjunctive Pathways: For multidentate ligands, exchange can occur through pathways where a mixed-ligand ternary complex (M-CDTA-L) is formed as an intermediate. In an adjunctive pathway, the incoming ligand coordinates before the leaving ligand has significantly detached. In a disjunctive pathway, a partial dissociation of the original ligand is required to create space for the incoming ligand to bind acs.org.

Studies on the exchange between nickel(II) complexes and CDTA have shown that the steric bulk of the ligands involved can influence whether the reaction proceeds through an adjunctive or disjunctive pathway acs.org. The kinetic stability, or inertness, of a complex is distinct from its thermodynamic stability. A complex can be thermodynamically very stable but kinetically labile (undergo rapid ligand exchange), or it can be less thermodynamically stable but kinetically inert (exchange ligands very slowly). Metal-CDTA complexes, particularly with trivalent ions like Fe³⁺ and lanthanides, are generally considered both thermodynamically stable and kinetically inert.

| Complex | Reaction | Rate Constant (k) | Conditions |

|---|---|---|---|

| [Gd(DTPA-BMA)]⁻ | Transmetallation with Zn²⁺ | t₁/₂ ≈ 1 hour | pH 7.4 |

| [Gd(DTPA)]²⁻ | Transmetallation with Zn²⁺ | t₁/₂ ≈ 20 hours | pH 7.4 |

| [Cd(CDTA)]²⁻ | Dissociation | k_d = 1.1 x 10⁻⁴ s⁻¹ | pH 4.7, 25 °C |

| [Ce(PCTA)] | Formation | k_f = 2.4 x 10⁷ M⁻¹s⁻¹ | 25 °C |

Note: Data for structurally related DTPA and PCTA complexes are included to illustrate kinetic principles relevant to CDTA. k_d is the dissociation rate constant; k_f is the formation rate constant; t₁/₂ is the half-life of the reaction. researchgate.netnih.govnih.gov

Formation and Dissociation Pathways of Metal-1,2-diaminocyclohexane tetraacetate Chelates

The formation of metal-CDTA chelates is a multi-step process that generally involves the rapid formation of an intermediate complex, followed by a slower, rate-determining rearrangement to the final stable chelate. The dissociation of these robust complexes is often a slow process, typically requiring acidic conditions to facilitate the removal of the metal ion.

The formation of lanthanide(III)-CDTA complexes, for instance, proceeds through the formation of monoprotonated and diprotonated intermediates. rsc.org The reaction is first-order with respect to both the lanthanide ion and the CDTA ligand. The rate-determining step is believed to be the rearrangement of the monoprotonated intermediate, where the lanthanide ion fully enters the coordination cage and displaces a proton from a nitrogen atom. rsc.org

Two primary pathways have been identified for the formation of these lanthanide complexes:

Pathway 1: Involves the deprotonation and subsequent rearrangement of the monoprotonated intermediate, which is in equilibrium with a diprotonated form. rsc.org

Pathway 2: An OH⁻-assisted deprotonation of the monoprotonated intermediate, followed by the rate-controlling rearrangement of the resulting deprotonated intermediate. rsc.org

The rate constants for the formation of lanthanide-CDTA complexes show an increasing trend with the increasing atomic number of the lanthanide. rsc.org This suggests that the decreasing ionic radius across the lanthanide series facilitates a more rapid rearrangement of the intermediate complex.

For transition metal complexes, the formation mechanism is also expected to involve the initial formation of an outer-sphere complex, followed by a series of steps leading to the final chelated structure. The dissociation of metal-CDTA complexes is generally a slow process, often acid-catalyzed. The stability of these complexes means that dissociation typically occurs under harsh conditions. For example, the decomposition of some transition metal tetraazamacrocycle complexes, which share some structural similarities in terms of their robust nature, requires high acid concentrations and elevated temperatures to proceed at a measurable rate. mdpi.com

The general mechanism for the acid-catalyzed dissociation of a metal chelate like a metal-CDTA complex can be described as a stepwise unwrapping of the ligand from the metal center, initiated by the protonation of one of the donor atoms. This protonation weakens the metal-ligand bond, leading to the detachment of that arm of the ligand. Subsequent protonation and detachment steps eventually lead to the complete dissociation of the metal ion. The rigid cyclohexane backbone of CDTA likely influences the rate of this unwrapping process compared to more flexible chelators.

Ligand Selectivity and Competition in Multimetal Systems

The robust nature of the metal-CDTA bond leads to a high degree of selectivity for certain metal ions, a property that is crucial in applications such as the separation of metals, particularly in the context of lanthanides and actinides.

Chelation Preferences for Transition Metals, Lanthanides, Actinides, and Main Group Cations

Sodium 1,2-diaminocyclohexane tetraacetate is a powerful chelating agent for a wide variety of metal ions. Its high affinity is a result of the "chelate effect," where the multidentate nature of the ligand leads to a more stable complex compared to coordination by individual monodentate ligands.

CDTA generally forms more stable complexes than the similar, but more flexible, chelator ethylenediaminetetraacetic acid (EDTA). This enhanced stability is attributed to the pre-organized structure of the CDTA ligand due to the cyclohexane ring, which reduces the entropic penalty upon chelation.

Transition Metals: CDTA forms highly stable complexes with transition metal ions. The stability of these complexes generally follows the Irving-Williams series (Mn²⁺ < Fe²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺), which is based on the ionic radius and crystal field stabilization energy of the metal ions.

Lanthanides and Actinides: CDTA is particularly effective in chelating lanthanide and actinide ions. The stability of these complexes generally increases with increasing atomic number (and decreasing ionic radius) across the lanthanide series. This trend makes CDTA a valuable tool in the separation of these elements. For example, the stability constant (log K) for Zr(IV)-CDTA is 29.6, which is higher than that for Zr(IV)-EDTA (27.9), but lower than that for Zr(IV)-DTPA (35.3). researchgate.net

Main Group Cations: CDTA also forms stable complexes with main group cations, although these are generally less stable than those formed with transition metals, lanthanides, and actinides of similar charge. The stability of these complexes is largely dependent on the charge density of the metal ion.

Below is an interactive table summarizing the stability constants (log K) of CDTA with various metal ions.

| Metal Ion | log K (CDTA) |

| Ca²⁺ | 12.5 |

| Mg²⁺ | 10.3 |

| Mn²⁺ | 16.5 |

| Fe²⁺ | 18.6 |

| Co²⁺ | 21.0 |

| Ni²⁺ | 21.6 |

| Cu²⁺ | 21.3 |

| Zn²⁺ | 18.7 |

| Cd²⁺ | 19.4 |

| Pb²⁺ | 19.7 |

| La³⁺ | 16.3 |

| Ce³⁺ | 16.8 |

| Eu³⁺ | 18.5 |

| Gd³⁺ | 19.0 |

| Yb³⁺ | 20.0 |

| Zr⁴⁺ | 29.6 researchgate.net |

Competitive Binding Studies with Other Chelators or Biological Ligands

In complex biological or environmental systems, the chelation of metal ions by CDTA can be influenced by the presence of other chelating agents or biological ligands that compete for the metal ion.

Competition with Other Chelators: In systems containing multiple chelating agents, the distribution of a metal ion will depend on the relative stability constants of the complexes and the concentrations of the chelators. Given that CDTA generally forms more stable complexes than EDTA, in a solution containing equimolar amounts of CDTA and EDTA, the metal ion would preferentially bind to CDTA. For instance, studies comparing the stability of cadmium complexes with diethylenetriaminepentaacetic acid (DTPA) and EDTA have shown that the chelator forming the more stable complex will dominate the binding. nih.gov A similar principle applies to CDTA, which often forms more stable complexes than EDTA. researchgate.net

Competition with Biological Ligands: In biological systems, a variety of molecules can compete with CDTA for metal ions. These include small molecules like amino acids and citrate (B86180), as well as larger macromolecules like proteins.

Amino Acids and Citrate: These molecules can form complexes with metal ions, although these are typically much less stable than the corresponding CDTA complexes. However, at high concentrations, they can influence the speciation of the metal ion. The catalytic effect of citrate on the dissociation of some gadolinium(III)-aminopolycarboxylate complexes suggests that these biological ligands can play a role in the dynamics of metal chelation in vivo.

Proteins: Proteins, particularly those with specific metal-binding sites like albumin, can have a high affinity for certain metal ions. nih.gov The binding of metal ions to proteins is a complex process that can be influenced by factors such as pH and the presence of other ions. In a biological fluid, there will be a competition between CDTA and proteins for available metal ions. The outcome of this competition will depend on the specific metal ion, the stability constant of the metal-CDTA complex, and the affinity and concentration of the metal-binding proteins. For instance, serum albumin is a major transporter of transition metal ions in the blood, and understanding the competitive binding between a chelator like CDTA and albumin is crucial for applications in chelation therapy. nih.gov

The presence of other ions can also influence the competitive binding. For example, phosphate (B84403) can compete with chelating agents for metal ions, and the presence of metal ions can, in turn, affect the adsorption of phosphate. mdpi.com

Advanced Spectroscopic and Structural Characterization of Metal 1,2 Diaminocyclohexane Tetraacetate Chelates

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography stands as the definitive method for determining the precise atomic arrangement of molecules in the solid state. For metal-CDTA complexes, it provides unparalleled insight into the coordination environment of the metal ion, the conformation of the ligand, and the interactions that govern the extended crystal lattice.

Single Crystal Diffraction Analysis of Coordination Geometry and Bond Parameters

In such complexes, the CDTA ligand typically acts as a hexadentate agent, enveloping the central metal ion. The coordination sphere is generally comprised of the two nitrogen atoms from the diaminocyclohexane backbone and four oxygen atoms, one from each of the four carboxylate groups. researchgate.net This hexadentate coordination typically forces the metal ion into a distorted octahedral geometry.

The distortion from a perfect octahedron arises from the steric constraints imposed by the chelate rings formed by the ligand. The Co(III)-EDTA complex, for instance, exhibits a coordination geometry where the various N-Co-O and O-Co-O bond angles deviate from the ideal 90° and 180° of a perfect octahedron. researchgate.net The bond lengths within the chelate are also revealing. The metal-nitrogen (M-N) bonds are typically slightly longer than the metal-oxygen (M-O) bonds, reflecting the different nature of the donor atoms.

Table 1: Representative Bond Parameters for a Hexadentate Co(III) Aminopolycarboxylate Chelate (based on Co-EDTA structure)

| Parameter | Typical Value Range (Å or °) |

|---|---|

| Co-N Bond Length | 1.95 - 2.05 Å |

| Co-O Bond Length | 1.90 - 2.00 Å |

| N-Co-N Angle | ~85 - 90° |

| O-Co-O Angles | 85 - 175° |

Note: Data are generalized from known structures of Co(III) with similar aminopolycarboxylate ligands like EDTA and serve as an illustrative example for Co(III)-CDTA.

The rigid cyclohexane (B81311) ring in CDTA, compared to the more flexible ethylene (B1197577) bridge in EDTA, is expected to impart greater conformational rigidity to the resulting metal complex. This rigidity can influence the precise bond angles and the degree of distortion in the octahedral geometry.

Supramolecular Interactions and Crystal Packing in Metal-1,2-diaminocyclohexane tetraacetate Compounds

Beyond the structure of a single molecule, X-ray crystallography illuminates how individual metal-chelate units pack together to form a crystalline solid. This packing is governed by a network of non-covalent supramolecular interactions, including hydrogen bonds, ion-ion interactions, and van der Waals forces. researchgate.netrsc.orgresearchgate.net

In the crystal lattice of metal-CDTA compounds, several key interactions are anticipated. If the complex is anionic, such as [M(CDTA)]ⁿ⁻, the crystal structure will also contain counter-ions. The electrostatic interactions between the anionic complex and the cationic counter-ions are a primary determinant of the crystal packing.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural and Dynamic Insights

While X-ray crystallography provides a static picture of the solid state, NMR spectroscopy is a powerful tool for probing the structure, dynamics, and stereochemistry of metal-CDTA complexes in solution.

Proton and Carbon NMR of the Ligand and its Diamagnetic Metal Complexes

¹H and ¹³C NMR spectroscopy are fundamental techniques for characterizing the structure of diamagnetic molecules. For the free CDTA ligand, the NMR spectra are complex due to the number of chemically distinct protons and carbons. Upon chelation to a diamagnetic metal ion (e.g., Zn²⁺, Cd²⁺, Co³⁺), significant changes in the chemical shifts of the ligand's nuclei are observed. rsc.orgnih.govresearchgate.net

These "coordination shifts" (the difference in chemical shift between the complexed and free ligand) provide valuable information about which donor atoms are bound to the metal. The protons and carbons of the acetate (B1210297) arms, in particular, experience significant downfield shifts upon coordination of the carboxylate groups. The protons on the cyclohexane backbone are also affected, and their coupling patterns can provide information about the conformation of the chelate ring in solution.

Table 2: Illustrative ¹³C NMR Chemical Shifts (δ) for CDTA and a Diamagnetic Metal Complex

| Carbon Atom | Free Ligand (ppm) | Diamagnetic M-CDTA Complex (ppm) |

|---|---|---|

| Carboxyl (-COO⁻) | ~175-180 | ~180-185 |

| Acetate Methylene (-CH₂-) | ~55-60 | ~60-65 |

| Cyclohexane C-N | ~60-65 | ~65-70 |

Note: These are typical, illustrative values. Actual shifts depend on the specific metal ion, solvent, and pH.

The observation of a single set of resonances for the acetate groups in many diamagnetic complexes at room temperature suggests that, on the NMR timescale, there is rapid conformational averaging or that the complex possesses a high degree of symmetry in solution.

Dynamic NMR Studies of Stereoisomerism and Exchange Processes

Metal-CDTA complexes can exist as multiple stereoisomers and can undergo various dynamic exchange processes in solution, such as conformational flexing of the chelate rings and partial decoordination-recoordination of the carboxylate arms. Dynamic NMR (DNMR) spectroscopy, which involves recording spectra at different temperatures, is an ideal technique for studying these processes. rsc.org

At low temperatures, dynamic processes that are fast at room temperature can be slowed down on the NMR timescale. This can lead to the decoalescence of broad signals into multiple sharp peaks, revealing the presence of different isomers or conformers that are interconverting at higher temperatures. For instance, variable-temperature ¹³C or ¹⁵N NMR studies can provide evidence for the co-existence of different coordination isomers in solution. rsc.org By analyzing the line shapes of the NMR signals as a function of temperature, it is possible to calculate the activation parameters (ΔG‡, ΔH‡, and ΔS‡) for these exchange processes, providing fundamental insights into the kinetic stability and reactivity of the chelate.

Paramagnetic NMR Spectroscopy for Lanthanide and Transition Metal Chelates

When CDTA is chelated to a paramagnetic metal ion, such as a lanthanide(III) ion (e.g., Eu³⁺, Yb³⁺) or a transition metal ion (e.g., high-spin Fe³⁺, Co²⁺), the resulting NMR spectra are dramatically different from their diamagnetic counterparts. nih.govmcmaster.camuni.cz The interaction between the unpaired electrons of the metal and the ligand's nuclei leads to very large chemical shifts (known as paramagnetic or hyperfine shifts) and often significant line broadening.

The paramagnetic shift has two main components:

Fermi-contact shift: This arises from the delocalization of unpaired electron spin density from the metal to the ligand nucleus via the chemical bonds. It is a powerful probe of the covalent character of the metal-ligand bond. nih.govmuni.cz

Pseudocontact shift (or dipolar shift): This is a through-space interaction that depends on the magnetic anisotropy of the metal ion and the geometric position of the nucleus relative to the metal. It provides long-range structural information, as its magnitude is proportional to (3cos²θ - 1)/r³, where r is the metal-nucleus distance and θ is the angle between the metal-nucleus vector and the principal magnetic axis of the complex. nih.gov

By studying the lanthanide-induced shifts (LIS) across the lanthanide series, it is possible to separate these two contributions and use the pseudocontact shifts as powerful constraints for determining the detailed three-dimensional structure of the complex in solution. nih.gov Paramagnetic NMR is therefore an invaluable tool for obtaining high-resolution structural data on metal-CDTA complexes in the solution state, which is often the medium of their intended application. figshare.com

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Coordination Mode Determination

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for analyzing the functional groups within the metal-CDTA chelates and determining the coordination mode of the ligand to the metal ion. The coordination of the carboxylate groups of CDTA to a metal ion induces significant changes in their vibrational frequencies compared to the free ligand.

In the free CDTA ligand, the carboxylic acid groups exhibit characteristic vibrational bands. Upon chelation, the deprotonation of these groups and subsequent coordination to a metal center lead to the disappearance of the broad O-H stretching band and the appearance of two distinct carboxylate stretching bands: the asymmetric stretching vibration (νₐ(COO⁻)) and the symmetric stretching vibration (νₛ(COO⁻)). The frequency separation (Δν) between these two bands (Δν = νₐ(COO⁻) - νₛ(COO⁻)) is a critical diagnostic parameter for elucidating the coordination mode of the carboxylate group.

Monodentate coordination: A large separation (Δν > 200 cm⁻¹) suggests that one of the carboxylate oxygen atoms is coordinated to the metal ion, while the other is not.

Bidentate chelation: A smaller separation (Δν < 150 cm⁻¹) indicates that both oxygen atoms of the carboxylate group are coordinated to the same metal ion.

Bridging coordination: An intermediate separation value can suggest a bridging mode where the carboxylate group coordinates to two different metal ions.

Studies on various metal-CDTA complexes have utilized these principles to confirm the hexadentate nature of the CDTA ligand, where the two nitrogen atoms and four carboxylate groups are involved in binding the metal ion.

Table 1: Representative IR Vibrational Frequencies (cm⁻¹) for Metal-CDTA Complexes

| Metal Ion | νₐ(COO⁻) | νₛ(COO⁻) | Δν (νₐ - νₛ) | Coordination Mode Indication |

| Co(III) | ~1650 | ~1400 | ~250 | Predominantly monodentate |

| Cu(II) | ~1630 | ~1410 | ~220 | Predominantly monodentate |

| La(III) | ~1590 | ~1415 | ~175 | Mixed/Bridging character |

| Gd(III) | ~1585 | ~1410 | ~175 | Mixed/Bridging character |

Note: The exact frequencies can vary depending on the solid-state packing, hydration, and counter-ions.

Raman spectroscopy provides complementary information, particularly for the metal-ligand stretching vibrations which are often weak in the IR spectrum. The low-frequency region of the Raman spectrum can reveal bands corresponding to the M-N and M-O stretching modes, providing direct evidence of the coordination bonds.

Electronic Spectroscopy (UV-Vis and Circular Dichroism) for Electronic Transitions and Stoichiometric Characterization

Electronic spectroscopy, including UV-Visible (UV-Vis) absorption and Circular Dichroism (CD), is instrumental in probing the electronic transitions within the metal-CDTA chelates and can be used for stoichiometric determinations.

The UV-Vis spectra of transition metal-CDTA complexes are typically characterized by d-d transitions and charge-transfer bands. libretexts.org The d-d transitions, which occur between the d-orbitals of the metal ion, are relatively weak and appear in the visible region of the spectrum. illinois.edu The energy and intensity of these bands are sensitive to the coordination geometry and the nature of the metal ion. For instance, the color of these complexes is a direct consequence of these electronic transitions.

Charge-transfer transitions, which involve the transfer of an electron from a ligand-based orbital to a metal-based orbital (LMCT) or vice versa (MLCT), are generally much more intense and occur in the UV region. libretexts.org The position of these bands provides information about the energy difference between the metal and ligand orbitals.

For lanthanide-CDTA complexes, the f-f electronic transitions are observed. These transitions are characteristically sharp and narrow, and their positions are largely independent of the ligand environment due to the effective shielding of the 4f electrons. escholarship.org However, the intensity of these "hypersensitive" transitions can be significantly influenced by the coordination environment.

Circular Dichroism (CD) spectroscopy is particularly valuable for studying chiral molecules. Since CDTA is a chiral ligand, its metal complexes are also chiral and thus CD active. The CD spectra provide information about the stereochemistry of the complex. The two enantiomeric forms of a metal-CDTA complex will exhibit mirror-image CD spectra. escholarship.org The sign and magnitude of the Cotton effects in the CD spectrum can be correlated with the absolute configuration of the complex and the conformation of the chelate rings. Studies have shown that the CD spectra of lanthanide complexes with chiral ligands are similar across the series, indicating a consistent ligand-centered electronic structure. escholarship.org

Table 2: Representative Electronic Absorption Data for Metal-CDTA Complexes

| Metal-CDTA Complex | λ_max (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition Assignment |

| Co(III)-CDTA | ~540 | ~300 | ¹A₁g → ¹T₁g (d-d) |

| Cu(II)-CDTA | ~730 | ~150 | ²E_g → ²T₂g (d-d) |

| Fe(III)-CDTA | ~260 | >10000 | LMCT |

| Eu(III)-CDTA | ~394 | ~5 | ⁷F₀ → ⁵L₆ (f-f) |

Mass Spectrometry Techniques for Identification of Complex Species and Stoichiometry (e.g., ESI-MS, MALDI-TOF)

Mass spectrometry (MS) is an indispensable tool for the identification of metal-CDTA complexes and the determination of their stoichiometry. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are soft ionization techniques that allow for the analysis of intact metal complexes.

ESI-MS is particularly well-suited for the analysis of metal complexes in solution. thermofisher.comfrontiersin.orgnih.gov The technique involves the formation of gas-phase ions from a solution, which can then be analyzed by the mass spectrometer. ESI-MS can be used to determine the mass-to-charge ratio (m/z) of the intact metal-CDTA complex, confirming its stoichiometry. thermofisher.com Tandem mass spectrometry (MS/MS) can be employed to study the fragmentation patterns of the complexes. nih.gov Collision-induced dissociation (CID) experiments can provide insights into the stability of the complexes and the nature of the metal-ligand bonding. The fragmentation of metal-aminopolycarboxylate complexes, such as those with EDTA, often involves the sequential loss of neutral molecules like H₂O, CO₂, and fragments of the ligand backbone. nih.gov

MALDI-time-of-flight (TOF) MS is another powerful technique, especially for the analysis of less soluble complexes or for obtaining high-resolution mass data. duke.edu In MALDI-TOF, the sample is co-crystallized with a matrix that absorbs laser energy, leading to the desorption and ionization of the analyte. This method can be used to verify the formation of metal-CDTA complexes and to characterize their isotopic distribution patterns, which is particularly useful for metals with multiple stable isotopes.

Table 3: Expected m/z Values for Singly Charged [M(CDTA)]⁻ Ions in Negative Ion Mode ESI-MS

| Metal Ion (Mⁿ⁺) | Isotope | [M(CDTA)]⁻ Formula | Calculated m/z |

| Co³⁺ | ⁵⁹Co | [C₁₄H₁₈N₂O₈Co]⁻ | 405.044 |

| Cu²⁺ | ⁶³Cu | [C₁₄H₁₈N₂O₈Cu]⁻ | 409.039 |

| La³⁺ | ¹³⁹La | [C₁₄H₁₈N₂O₈La]⁻ | 484.015 |

| Gd³⁺ | ¹⁵⁸Gd | [C₁₄H₁₈N₂O₈Gd]⁻ | 503.025 |

Other Advanced Spectroscopic and Analytical Probes (e.g., Electron Paramagnetic Resonance for paramagnetic centers, X-ray Absorption Spectroscopy for local environment)

Beyond the core techniques, other advanced spectroscopic probes provide further detailed information about the electronic and structural properties of metal-CDTA chelates.

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is a highly sensitive technique for studying complexes with unpaired electrons (paramagnetic centers), such as those containing Cu(II), Fe(III), Mn(II), and Cr(III). iitb.ac.in The EPR spectrum provides information about the electronic structure, oxidation state, and coordination environment of the paramagnetic metal ion. The principal values of the g-tensor and the hyperfine coupling constants (A-tensor) are key parameters obtained from EPR spectra. For instance, in a study of a Cr(III) complex with the related ligand trans-(±)-1,2-diaminocyclohexane, EPR spectroscopy was used to determine the spin Hamiltonian parameters, including the g-values and the axial zero-field splitting term (D). nih.gov These parameters are sensitive to the symmetry of the ligand field around the metal ion.

X-ray Absorption Spectroscopy (XAS): XAS is a powerful element-specific technique that provides information about the local geometric and electronic structure of the absorbing atom. rsc.orgmdpi.com XAS is divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

XANES: The XANES region provides information about the oxidation state and coordination geometry of the metal ion. The energy of the absorption edge is sensitive to the oxidation state, with higher oxidation states generally having higher edge energies. The pre-edge features can be indicative of the coordination symmetry (e.g., tetrahedral vs. octahedral).

EXAFS: The EXAFS region contains information about the local environment of the absorbing atom, including the number and type of neighboring atoms and their distances from the central metal ion. Analysis of the EXAFS data can provide precise metal-ligand bond lengths and coordination numbers. Studies on related metal-EDTA complexes have used EXAFS to determine the distances between the metal and the coordinated oxygen and nitrogen atoms. researchgate.net

These advanced spectroscopic techniques, when used in a complementary fashion, provide a comprehensive understanding of the intricate structural and electronic properties of metal-1,2-diaminocyclohexane tetraacetate chelates.

Computational Chemistry and Theoretical Modeling of Sodium 1,2 Diaminocyclohexane Tetraacetate and Its Metal Complexes

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules and complexes. scispace.com It has proven to be a valuable tool for predicting the geometries and properties of transition metal complexes with a favorable balance of computational cost and accuracy. semanticscholar.orgrsc.org DFT calculations are instrumental in understanding the coordination chemistry of CDTA, providing detailed information on how it interacts with various metal ions.

A primary application of DFT is the geometry optimization of molecules to find their lowest energy conformation. For CDTA metal complexes, DFT calculations can accurately predict key structural parameters. researchgate.net This process involves determining the three-dimensional arrangement of atoms, the distances between them (bond lengths), and the angles they form (bond angles).

Theoretical studies on analogous aminopolycarboxylate ligands, such as ethylenediaminetetraacetic acid (EDTA), have successfully used DFT to model their lanthanide complexes. By combining DFT with experimental techniques like Extended X-ray Absorption Fine Structure (EXAFS), researchers have determined the aqueous-phase structure of these complexes. nih.gov For instance, studies on Ln-EDTA complexes revealed 9-coordinate structures, with six coordinating atoms from the EDTA ligand (four carboxylate oxygens and two nitrogens) and three from water molecules. nih.gov The calculated average first-shell coordination distances from DFT showed excellent agreement with experimental data. nih.gov

Similar DFT approaches applied to CDTA complexes can elucidate the influence of the rigid cyclohexane (B81311) backbone on the coordination sphere. The calculations can predict how the trans configuration of the diamine affects the arrangement of the four acetate (B1210297) arms around a central metal ion. These optimized geometries provide foundational knowledge for understanding the stability and reactivity of the chelates.

Below is a representative table of theoretical bond lengths for a hypothetical metal-CDTA complex, illustrating the type of data generated from DFT calculations.

| Bond | Predicted Bond Length (Å) |

| Metal - Nitrogen1 | 2.35 |

| Metal - Nitrogen2 | 2.36 |

| Metal - Oxygen (avg) | 2.58 |

| Metal - Water Oxygen | 2.61 |

Note: Data is illustrative and based on typical values for similar complexes.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The HOMO is the orbital from which a molecule is most likely to donate electrons, representing its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilicity. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. numberanalytics.comresearchgate.net A smaller gap suggests higher reactivity.

DFT calculations are used to determine the energies and spatial distributions of the HOMO and LUMO for both the free CDTA ligand and its metal complexes. researchgate.net For the deprotonated CDTA ligand, the HOMO is typically localized on the carboxylate oxygen atoms, indicating these are the primary sites for electron donation to a metal cation. The LUMO is generally distributed more broadly across the molecule.

Upon complexation with a metal ion, the electronic structure changes significantly. The HOMO and LUMO of the resulting complex are combinations of the metal's d-orbitals and the ligand's orbitals. Analysis of these new frontier orbitals can reveal the nature of the metal-ligand bonding (e.g., charge transfer characteristics).

Various reactivity indices, derived from the HOMO and LUMO energies, can be calculated to quantify the chemical behavior of the complexes.

| Parameter | Formula | Significance |

| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity and kinetic stability. |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Electron donating capability. |

| Global Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution. |

| Global Softness (S) | 1 / (2η) | Measure of polarizability. |

| Electrophilicity Index (ω) | μ² / (2η) | Electron-accepting power. |

These quantum chemical descriptors help in comparing the stability and reactivity of different metal-CDTA complexes, providing insights into their potential applications. nih.gov

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects

While DFT provides a static picture of molecules at their energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view, tracking the movements of atoms and molecules over time. msu.edu This is particularly important for understanding the behavior of flexible ligands like CDTA and their complexes in a solvent environment, such as water. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals conformational changes, solvent interactions, and dynamic processes. msu.edunih.gov

The CDTA ligand, despite its rigid cyclohexane ring, possesses considerable flexibility in its four acetate arms. MD simulations can explore the vast conformational landscape of the free ligand in solution, identifying the most probable arrangements and the dynamics of their interconversion.

Upon chelation, the ligand's conformation becomes more restricted as it wraps around the metal ion. MD simulations can characterize the structure and stability of the metal chelate in an aqueous environment. researchgate.net Key analyses include:

Root Mean Square Deviation (RMSD): To assess the stability of the complex's structure over time.

Root Mean Square Fluctuation (RMSF): To identify which parts of the molecule are most flexible.

Radial Distribution Functions (RDFs): To describe the arrangement of solvent (water) molecules around the complex, providing insight into its hydration shell.

Solvent Accessible Surface Area (SASA): To monitor conformational changes following metal chelation by measuring the exposure of the complex to the solvent. researchgate.net

These simulations can reveal the presence of coordinated water molecules, which are often crucial for completing the metal's coordination sphere, a feature also predicted by DFT. nih.gov The dynamic view provided by MD is essential for interpreting experimental data from techniques like NMR spectroscopy.

MD simulations are powerful tools for studying the mechanisms and kinetics of chemical processes that occur over longer timescales, such as the binding of a metal ion to a ligand or the dissociation of a complex. arxiv.org While standard MD might be too slow to observe these rare events directly, enhanced sampling techniques can be employed to accelerate them.

These simulations can provide a step-by-step atomistic view of the chelation process, showing how the acetate arms and nitrogen atoms sequentially coordinate to the metal ion, often displacing water molecules from the ion's hydration shell. arxiv.org This provides insights into the "chelate effect," where the multidentate nature of CDTA leads to a significantly more stable complex compared to coordination by individual acetate or amine ligands. arxiv.org

Furthermore, simulations can model the dissociation of the metal from the CDTA complex. This is particularly relevant for assessing the kinetic inertness of complexes used in applications where metal release would be detrimental. Studies on related rigid ligands have examined the dissociation kinetics and metal exchange reactions, providing a framework for understanding the stability of CDTA complexes under physiological conditions. rsc.org The simulations can help predict the half-life of a complex and identify the pathways through which dissociation occurs, guiding the design of more inert chelators. rsc.org

Quantum Chemical Calculations for Prediction of Spectroscopic Properties

Quantum chemical calculations, particularly DFT and its time-dependent extension (TD-DFT), are widely used to predict and interpret various types of molecular spectra. amanote.com By calculating the response of a molecule's electronic structure to electromagnetic radiation, these methods can generate theoretical spectra that can be compared directly with experimental results, aiding in structural characterization. nih.govrsc.org

For CDTA and its metal complexes, these calculations can predict:

Infrared (IR) Spectra: By calculating the vibrational frequencies of the molecule. The computed frequencies correspond to the stretching and bending modes of different chemical bonds. Comparing the calculated IR spectrum of free CDTA with that of a metal complex can identify the shifts in vibrational frequencies upon coordination. For example, a significant shift in the carboxylate (COO⁻) stretching frequency is a clear indicator of its involvement in binding the metal ion.

UV-Visible (UV-Vis) Spectra: TD-DFT is used to calculate the energies of electronic transitions between molecular orbitals. nih.gov These transitions, often occurring in the ultraviolet and visible regions of the spectrum, can be characteristic of the complex. The calculations can identify the nature of these transitions, such as d-d transitions localized on the metal center or ligand-to-metal charge transfer (LMCT) bands.

Nuclear Magnetic Resonance (NMR) Parameters: Quantum chemical methods can predict NMR chemical shifts and coupling constants. These calculations help in assigning the complex signals observed in experimental NMR spectra, providing a powerful tool for structure elucidation in solution.

This synergy between computational prediction and experimental measurement is crucial for the unambiguous characterization of the geometric and electronic structures of CDTA metal complexes. nih.gov

Simulation of NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial technique for elucidating the structure and dynamics of molecules in solution. Theoretical simulations of NMR parameters, such as chemical shifts and coupling constants, can provide a detailed understanding of the experimental spectra and help in the structural characterization of CDTA complexes.

For paramagnetic metal complexes of CDTA, particularly those involving lanthanide ions, the simulation of NMR spectra is a complex task. The unpaired electrons of the lanthanide ion induce large shifts in the NMR signals of the ligand nuclei, known as lanthanide-induced shifts (LIS). These shifts are a sum of two contributions: the Fermi contact shift, which arises from the delocalization of unpaired electron spin density onto the ligand nuclei, and the pseudocontact shift, which results from the magnetic anisotropy of the metal ion. Modern theoretical investigations focus on relating the LIS to the crystal field parameters, the symmetry of the complex, and the coordination environment. nih.govscispace.com

The simulation of these paramagnetic effects requires sophisticated quantum mechanical calculations. While challenging, successful simulation of these shifts can provide valuable information on the three-dimensional structure of the complexes in solution. nih.gov Computational approaches can help to separate the different contributions to the observed shifts, providing a deeper understanding of the electronic structure of the metal center. nih.gov

Table 1: Illustrative Example of Simulated vs. Experimental ¹H NMR Chemical Shifts (δ) for a Hypothetical Paramagnetic Lanthanide-CDTA Complex

| Proton | Simulated δ (ppm) | Experimental δ (ppm) |

| H_axial_cyclohexyl | 15.2 | 14.8 |

| H_equatorial_cyclohexyl | -5.8 | -6.2 |

| H_acetate_a | 25.4 | 24.9 |

| H_acetate_b | -12.1 | -11.7 |

Note: The values in this table are hypothetical and for illustrative purposes only, demonstrating the typical range and comparison sought in such studies.

Calculation of UV-Vis Absorption Spectra and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For metal complexes of CDTA, the UV-Vis spectra are typically dominated by ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) bands, as well as d-d transitions for transition metal complexes. csbsju.edulibretexts.org

Time-dependent density functional theory (TD-DFT) is a widely used computational method to simulate UV-Vis spectra. mdpi.comresearchgate.net These calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. By analyzing the molecular orbitals involved in the calculated electronic transitions, it is possible to assign the observed spectral features to specific electronic processes, such as charge transfer or d-d transitions. illinois.edu

For instance, in a hypothetical transition metal-CDTA complex, TD-DFT calculations could reveal that an intense absorption band in the UV region corresponds to a charge transfer from the carboxylate groups of CDTA to the metal d-orbitals. Weaker absorptions in the visible region could be assigned to d-d transitions within the metal center. dalalinstitute.com The accuracy of these predictions depends on the choice of the exchange-correlation functional and the basis set used in the calculations. nih.gov

Table 2: Illustrative Example of Calculated UV-Vis Absorption Maxima (λmax) and Assignments for a Hypothetical Transition Metal-CDTA Complex

| Calculated λmax (nm) | Experimental λmax (nm) | Oscillator Strength (f) | Predominant Transition Type |

| 285 | 290 | 0.45 | Ligand-to-Metal Charge Transfer (LMCT) |

| 450 | 465 | 0.02 | d-d transition |

| 580 | 595 | 0.01 | d-d transition |

Note: The values in this table are hypothetical and for illustrative purposes only, demonstrating the type of data generated from TD-DFT calculations.

Force Field Development and Parameterization for Molecular Mechanics Simulations of Large Systems

Molecular mechanics (MM) simulations are a powerful tool for studying the conformational dynamics and intermolecular interactions of large molecular systems, such as CDTA complexes interacting with biomolecules or materials. nih.gov A critical component for accurate MM simulations is the force field, which is a set of parameters that describes the potential energy of the system as a function of its atomic coordinates. uiuc.edu

Standard force fields like AMBER, CHARMM, and OPLS often lack parameters for metal complexes. researchgate.net Therefore, for systems containing CDTA and a metal ion, it is often necessary to develop and parameterize a specific force field. This process typically involves obtaining equilibrium bond lengths, bond angles, and dihedral angles, as well as atomic charges and van der Waals parameters for the metal-CDTA moiety. stackexchange.comnih.gov

Quantum mechanical calculations, such as DFT, are commonly used to derive these parameters. nih.gov For example, geometry optimization of the metal-CDTA complex at the DFT level can provide the equilibrium structural parameters. The atomic charges can be derived by fitting them to the quantum mechanically calculated electrostatic potential. nih.gov Dihedral angle parameters can be obtained by scanning the potential energy surface along specific torsions. The goal is to develop a force field that accurately reproduces the quantum mechanical potential energy surface and experimental data where available. researchgate.net

In Silico Screening and Rational Design of Novel 1,2-diaminocyclohexane tetraacetate Analogues

Computational methods play a significant role in the in silico screening and rational design of new chelating agents based on the 1,2-diaminocyclohexane tetraacetate scaffold. nih.gov These approaches can accelerate the discovery of new ligands with improved properties, such as higher affinity or selectivity for specific metal ions.

Virtual screening techniques can be used to search large chemical databases for molecules that are structurally similar to CDTA and are predicted to have good binding affinity for a target metal ion. scielo.br This often involves pharmacophore modeling, where the essential three-dimensional arrangement of functional groups required for metal binding is defined and used as a filter to identify promising candidates.

Molecular docking is another powerful tool for predicting the binding mode and affinity of CDTA analogues to a target, such as the active site of a metalloenzyme. nih.gov By systematically modifying the structure of the CDTA backbone or the acetate arms in silico and evaluating the predicted binding energies, it is possible to identify modifications that could lead to enhanced chelation properties. For example, DFT calculations have been used to investigate how structural modifications influence the stability of manganese(I) complexes with ligands derived from 1,2-diaminocyclohexane. rsc.org This rational design approach can guide synthetic efforts towards the most promising new ligands. nih.gov

Applications of Sodium 1,2 Diaminocyclohexane Tetraacetate in Analytical Chemistry and Separation Sciences

Titrimetric Methods for Metal Ion Quantification (e.g., Complexometric Titrations)

Complexometric titration is a form of volumetric analysis where the formation of a colored complex is used to indicate the end point of a titration. srmist.edu.in These titrations are particularly useful for determining the concentration of a mixture of different metal ions in a solution. srmist.edu.in Sodium 1,2-diaminocyclohexane tetraacetate is a widely used titrant in complexometric titrations due to its ability to form strong 1:1 complexes with many metal ions. libretexts.org

The reaction between a metal ion (Mⁿ⁺) and CDTA (represented as Y⁴⁻) can be generalized as: Mⁿ⁺ + Y⁴⁻ → [MY]ⁿ⁻⁴

The stability of the metal-CDTA complex is crucial for a sharp and accurate endpoint. CDTA is known to form more stable complexes with many metal ions compared to the more common titrant, ethylenediaminetetraacetic acid (EDTA). This enhanced stability is attributed to the pre-organized structure of the cyclohexane (B81311) backbone, which facilitates the chelation process. For instance, CDTA has been shown to be superior to EDTA for sequestering Mg²⁺ in certain analytical applications. nih.gov

In a typical complexometric titration, a metallochromic indicator is used. This indicator is a dye that changes color when it binds to metal ions. During the titration, the CDTA first reacts with the free metal ions. Once all the free metal ions have been complexed, the CDTA displaces the metal ions from the indicator-metal complex, leading to a distinct color change that signals the endpoint of the titration. libretexts.org

The choice of pH is critical in complexometric titrations with CDTA, as the stability of the metal-CDTA complex is pH-dependent. scispace.com By controlling the pH, it is possible to selectively titrate certain metal ions in the presence of others. For example, highly stable complexes like those with Bi³⁺, Fe³⁺, and Cr³⁺ can be titrated in acidic conditions (pH 1-3), while less stable complexes such as those with Ca²⁺, Mg²⁺, and Ba²⁺ require alkaline conditions. uomus.edu.iq

Table 1: Comparison of Titrimetric Methods Using Different Chelating Agents

| Feature | EDTA | CDTA | DTPA |

|---|---|---|---|

| Complex Stability | Good | Very Good | Excellent |

| Selectivity | Moderate | High | High |

| Reaction Kinetics | Fast | Generally Fast | Can be slow with some ions |

| Common Applications | Water hardness, general metal quantification | Analysis of lanthanides, situations requiring higher stability | Heavy metal analysis, industrial applications |

This table provides a general comparison of common chelating agents used in titrimetric analysis.

Spectrophotometric Determination of Metal Ions using 1,2-diaminocyclohexane tetraacetate Complexes